molecular formula C42H48N4O8 B8197696 4,4',4'',4'''-((1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis(methylene))tetrabenzoic acid

4,4',4'',4'''-((1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis(methylene))tetrabenzoic acid

Cat. No.: B8197696
M. Wt: 736.9 g/mol
InChI Key: IPVVCENEGHASDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 14-membered macrocyclic core (1,4,8,11-tetraazacyclotetradecane) with four methylene-linked benzoic acid groups. The rigid macrocycle provides strong metal coordination sites, while the benzoic acid arms enhance solubility and enable further functionalization, such as conjugation to biomolecules or integration into metal-organic frameworks (MOFs). Its structure is distinct from other tetraazamacrocycles due to the aromatic benzoic acid substituents, which influence its electronic properties, steric effects, and applications in chelation therapy, radiopharmaceuticals, and materials science .

Properties

IUPAC Name

4-[[4,8,11-tris[(4-carboxyphenyl)methyl]-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H48N4O8/c47-39(48)35-11-3-31(4-12-35)27-43-19-1-20-44(28-32-5-13-36(14-6-32)40(49)50)24-26-46(30-34-9-17-38(18-10-34)42(53)54)22-2-21-45(25-23-43)29-33-7-15-37(16-8-33)41(51)52/h3-18H,1-2,19-30H2,(H,47,48)(H,49,50)(H,51,52)(H,53,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVVCENEGHASDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCCN(CCN(C1)CC2=CC=C(C=C2)C(=O)O)CC3=CC=C(C=C3)C(=O)O)CC4=CC=C(C=C4)C(=O)O)CC5=CC=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H48N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

736.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bisacylation-Cyclization-Reduction Route

Patent WO1997008157A2 outlines a three-step process starting with 1,3-diaminopropane and chloroacetyl chloride. In the first step, bisacylation of 1,3-diaminopropane with chloroacetyl chloride in the presence of potassium carbonate and methylene chloride yields a dichlorodiamide intermediate (Step 1: 0–30°C, 90 min–4 hr). Cyclization of this intermediate with additional 1,3-diaminopropane in acetonitrile at 78–83°C for 20–30 hours forms dioxocyclam, which is subsequently reduced using Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) or borane-THF to yield cyclam (Step 3: 20–35°C, 90 min–4 hr). This method achieves cyclam in 65–70% overall yield, with Red-Al® providing superior selectivity for secondary amine reduction.

Tetratosylation-Cyclization Route

An alternative method from USP 5,560,8061A involves tetratosylation of N,N'-bis(3-aminopropyl)ethylenediamine with p-toluenesulfonyl chloride. The reaction, conducted in tetrahydrofuran with sodium carbonate and catalytic DMAP/NaI, forms a tetratosylate intermediate (55–75°C, 3–5 hr). Cyclization under basic conditions and subsequent detosylation via acid hydrolysis yields cyclam, though this route is less favored due to lower yields (~50%) and cumbersome purification.

Optimization and Scalability

Reaction Conditions

  • Temperature Control : Maintaining 60–80°C during alkylation minimizes side reactions (e.g., over-alkylation or ester decomposition).

  • Stoichiometry : A 4.2:1 molar ratio of bromomethylbenzoic acid ester to cyclam ensures complete substitution, accounting for potential steric hindrance.

  • Catalysis : Phase-transfer agents like tetrabutylammonium bromide enhance reaction rates in biphasic systems.

Yield and Purity

  • Alkylation Step : Typical yields range from 60–75%, with purity >95% after chromatography.

  • Ester Hydrolysis : Near-quantitative conversion (98–99%) is achievable using 2M NaOH in ethanol/water (1:1) at reflux.

PropertyValue
Molecular Weight736.85 g/mol
FormulaC₄₂H₄₈N₄O₈
Solubility (Storage)Stable at -80°C (6 months)
Sample Solution25 µL, 10 mM in DMSO

Storage Recommendations :

  • Lyophilized powder stored at -20°C retains stability for 1 month.

  • Avoid repeated freeze-thaw cycles to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The benzene rings can be oxidized to form carboxylic acids.

  • Reduction: : The compound can be reduced to remove oxygen atoms or add hydrogen atoms.

  • Substitution: : Functional groups on the benzene rings can be substituted with other groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). Conditions typically involve heating under reflux.

  • Reduction: : Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst. Conditions often involve an inert atmosphere.

  • Substitution: : Common reagents include halogens (e.g., chlorine, bromine) and strong acids or bases. Conditions may vary depending on the specific substitution reaction.

Major Products Formed

  • Oxidation: : Formation of tetrabenzoic acid derivatives.

  • Reduction: : Formation of partially reduced derivatives with fewer oxygen atoms.

  • Substitution: : Formation of halogenated or alkylated derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: : Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

  • Biology: : Investigated for its ability to bind to biological macromolecules, such as proteins and nucleic acids.

  • Medicine: : Explored for its potential use in drug delivery systems and as a therapeutic agent.

  • Industry: : Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes and receptors, leading to specific biological responses. The molecular pathways involved may include binding to active sites, altering enzyme activity, or modulating signaling pathways.

Comparison with Similar Compounds

Chelating Ability and Stability Constants

1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (TETA): TETA replaces benzoic acid with acetic acid groups, resulting in smaller, more flexible ligands. This enhances its ability to form stable complexes with transition metals like Cu²⁺ and Cd²⁺. A critical evaluation of stability constants (log K values) shows that TETA exhibits log K values of 21.3 for Cu²⁺ and 16.5 for Cd²⁺, outperforming IDA (iminodiacetic acid) but underperforming DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) for lanthanides .

However, the aromatic rings may enhance π-π interactions in MOFs or improve tumor targeting in radiopharmaceuticals due to hydrophobic effects .

Comparison Table: Stability Constants (log K) of Selected Macrocyclic Ligands

Ligand Metal Ion log K Application Domain
TETA Cu²⁺ 21.3 Heavy metal detoxification
DOTA Gd³⁺ 25.8 MRI contrast agents
BAT* Cu²⁺ ~20 (estimated) Radioimmunotherapy
This compound Cu²⁺ Not reported Hypothesized for MOFs

*BAT: 6-[p-(bromoacetamido)benzyl]-TETA

Biological Activity

4,4',4'',4'''-((1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis(methylene))tetrabenzoic acid, often referred to as TETA-tetrabenzoic acid (TETA-TBA), is a complex macrocyclic compound with significant potential in various biological applications. This article explores its biological activity through a detailed examination of its properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TETA-TBA is characterized by its unique tetrabenzoic acid structure linked to a tetraazacyclotetradecane backbone. Its molecular formula is C30H36N4O8C_{30}H_{36}N_4O_8 with a molecular weight of approximately 596.7 g/mol. The compound exhibits chelating properties due to the presence of nitrogen atoms in the macrocyclic structure.

PropertyValue
Molecular FormulaC30H36N4O8C_{30}H_{36}N_4O_8
Molecular Weight596.7 g/mol
Melting PointNot specified
SolubilitySoluble in water
Chelating AbilityHigh

Mechanisms of Biological Activity

The biological activity of TETA-TBA can be attributed to its ability to form stable complexes with metal ions, which enhances its efficacy in various biomedical applications. The chelation mechanism plays a crucial role in:

  • Drug Delivery Systems : TETA-TBA can improve the solubility and bioavailability of therapeutic agents.
  • Tumor Targeting : The compound has shown promise in targeting specific cancer cells through receptor-mediated mechanisms.

Case Study 1: Tumor Imaging and Treatment

A study investigated the use of radiolabeled TETA-TBA for imaging neuroendocrine tumors. The compound was labeled with Copper-64 (64Cu^{64}Cu), demonstrating high affinity for somatostatin receptors. The results indicated that 64Cu^{64}Cu-TETA-TBA had favorable dosimetry and clearance properties, making it suitable for positron emission tomography (PET) imaging .

Case Study 2: Chelation Therapy

In another study focusing on environmental applications, TETA-TBA was evaluated for its ability to capture heavy metals from wastewater. The results showed effective removal rates of lead and cadmium ions, suggesting its potential for use in environmental remediation .

Biological Activity Summary

The biological activities associated with TETA-TBA include:

  • Antitumor Activity : Demonstrated through receptor targeting and imaging studies.
  • Chelation Properties : Effective in capturing heavy metals, aiding in both therapeutic and environmental contexts.
  • Drug Delivery Enhancement : Improved solubility and bioavailability of various therapeutic agents.

Q & A

Basic Synthesis and Purification

Q: What are the optimal conditions for synthesizing this compound, and how can purity be validated? A: The compound is synthesized via a multi-step process involving hydrobromic acid (48%) and glacial acetic acid under reflux in a controlled setup (4-necked flask with mechanical stirring) . Purification typically involves recrystallization or column chromatography. Purity validation requires HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to confirm molecular weight (C44H26O8, MW 682.67) . Residual solvent analysis via <sup>1</sup>H NMR in deuterated DMSO is also critical to exclude acetic acid traces .

Advanced Experimental Design

Q: How can researchers design experiments to evaluate the compound’s coordination chemistry with transition metals? A:

  • Step 1: Prepare metal salt solutions (e.g., Cu(II), Fe(III)) in deionized water.
  • Step 2: Titrate the compound into the metal solution while monitoring pH (4–6) to ensure carboxylate deprotonation.
  • Step 3: Use UV-Vis spectroscopy to track ligand-to-metal charge transfer (LMCT) bands (e.g., ~300–400 nm for Cu complexes).
  • Step 4: Confirm stoichiometry via Job’s plot analysis and characterize complexes using X-ray crystallography or EXAFS .
  • Note: Competitive binding studies with EDTA can assess stability constants .

Data Contradiction Analysis

Q: How to resolve conflicting reports on the compound’s solubility in polar vs. nonpolar solvents? A: Contradictions arise from protonation states and impurities.

  • Method 1: Test solubility at controlled pH:
    • Protonated form (pH < 3): Soluble in DMF/DMSO due to carboxylic acid groups.
    • Deprotonated form (pH > 5): Insoluble in organic solvents but soluble in aqueous NaOH .
  • Method 2: Analyze impurities via TLC; residual bromine from synthesis (e.g., HBr in ) may alter solubility .

Biological Interaction Mechanisms

Q: What methodologies are used to study its anti-cancer potential? A:

  • In vitro: MTT assays on cancer cell lines (e.g., HeLa) with IC50 determination. Pre-treatment with ROS scavengers (e.g., NAC) can clarify oxidative stress roles .
  • Molecular docking: Simulate interactions with DNA gyrase or topoisomerase II using AutoDock Vina (carboxylate groups bind Mg<sup>2+</sup> in catalytic pockets) .
  • In vivo: Xenograft models with pharmacokinetic profiling (HPLC-MS/MS for bioavailability) .

Safety and Handling Protocols

Q: What are the critical safety measures for handling this compound? A:

  • PPE: Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation (H335 hazard) .
  • Spill response: Absorb with inert material (e.g., vermiculite), neutralize with 5% NaHCO3, and dispose as hazardous waste .
  • Storage: Airtight container under argon at –20°C to prevent hydrolysis .

Advanced Analytical Techniques

Q: How to differentiate between structural isomers using spectroscopic methods? A:

  • <sup>13</sup>C NMR: Compare benzoic acid carbonyl shifts (δ ~168–172 ppm) and tetraazacyclotetradecane backbone carbons (δ ~45–60 ppm) .
  • IR Spectroscopy: Carboxylate asymmetric stretching (~1560 cm<sup>-1</sup>) vs. protonated carboxylic acid (~1700 cm<sup>-1</sup>) .
  • X-ray diffraction: Resolve spatial arrangement of methylene bridges and macrocyclic torsion angles .

Environmental Impact Assessment

Q: What protocols assess ecotoxicity for disposal compliance? A:

  • OECD Test 201: Algal growth inhibition (72-h EC50 for Pseudokirchneriella subcapitata).
  • OECD Test 202: Daphnia magna immobilization (48-h LC50).
  • Degradation: Photolysis under UV (λ = 254 nm) with HPLC monitoring; half-life >100 h indicates persistence .

Computational Modeling

Q: How to simulate its electronic properties for material science applications? A:

  • DFT: Use Gaussian09 with B3LYP/6-31G* to calculate HOMO-LUMO gaps (predicts redox activity ~2.5 eV) .
  • MD Simulations: AMBER force field in explicit solvent (water/ethanol) to study self-assembly into MOF-like structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,4',4'',4'''-((1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis(methylene))tetrabenzoic acid
Reactant of Route 2
4,4',4'',4'''-((1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis(methylene))tetrabenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.